

# 3-Bromo-2-methoxy-5-nitropyridine: A Strategic Synthesis and Application Guide

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## Compound of Interest

**Compound Name:** 3-Bromo-2-methoxy-5-nitropyridine

**Cat. No.:** B021939

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## Abstract

**3-Bromo-2-methoxy-5-nitropyridine** (CAS No. 15862-50-7) is a pivotal, polysubstituted heterocyclic intermediate whose value in modern medicinal and agrochemical research cannot be overstated.<sup>[1]</sup> This guide provides an in-depth analysis of its synthesis, moving beyond simple protocols to explore the strategic and mechanistic considerations that underpin its creation. We will dissect two primary, industrially relevant synthetic pathways, offering detailed experimental procedures, mechanistic insights, and a comparative analysis to empower researchers in their selection of an optimal route. This document is structured to serve as a practical reference for scientists engaged in complex molecule synthesis, where the strategic use of such building blocks is paramount for success.

## Chapter 1: The Emergence and Significance of a Versatile Scaffold

### Discovery Context: An Evolution of Necessity

The discovery of **3-Bromo-2-methoxy-5-nitropyridine** is not marked by a single, celebrated event but rather by its gradual emergence as a critical building block in the expanding field of heterocyclic chemistry.<sup>[1]</sup> Its development was driven by the persistent need for functionalized pyridine scaffolds that allow for precise, regioselective modifications. The unique arrangement of an electron-donating methoxy group, an electron-withdrawing nitro group, and a synthetically

versatile bromine atom creates a molecule primed for a variety of subsequent chemical transformations, making it an invaluable asset in the synthesis of bioactive compounds.[1][2]

## Core Utility in Drug Discovery and Agrochemicals

The strategic importance of this molecule lies in the distinct reactivity of its functional groups:

- The Bromo Group (C3): Serves as a prime handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), enabling the construction of complex carbon-carbon and carbon-heteroatom bonds essential for building novel drug candidates.[2]
- The Nitro Group (C5): Functions as a powerful electron-withdrawing group, activating the pyridine ring for certain reactions. More importantly, it is readily reduced to an amine, providing a key vector for introducing amides, ureas, and other nitrogen-containing functionalities.[3][4]
- The Methoxy Group (C2): As a strong electron-donating group, it influences the electronics of the ring and can be a site for demethylation to reveal a pyridone scaffold if required.

This trifecta of functionality makes **3-Bromo-2-methoxy-5-nitropyridine** a cornerstone intermediate in the development of antiviral, anticancer, and insecticidal agents.[1]

## Physicochemical & Safety Profile

The compound is a pale yellow to light brown crystalline solid at room temperature.[1] Proper handling is crucial, as it is considered a hazardous chemical with potential irritant properties.[1][5]

Property	Value	Reference
CAS Number	15862-50-7	[6]
Molecular Formula	C <sub>6</sub> H <sub>5</sub> BrN <sub>2</sub> O <sub>3</sub>	[7]
Molecular Weight	233.03 g/mol	[6]
Appearance	Pale yellow crystalline solid	[1]
Storage	Inert atmosphere, Room Temperature	[1]
Safety	Potential irritant; handle with PPE in a fume hood.	[5]

## Chapter 2: Retrosynthetic Strategy and Mechanistic Rationale

The synthesis of **3-Bromo-2-methoxy-5-nitropyridine** can be approached from two logical retrosynthetic disconnections. The choice between these pathways often depends on the availability and cost of the starting materials.

## Pathway A: Electrophilic Bromination

3-Bromo-2-methoxy-5-nitropyridine

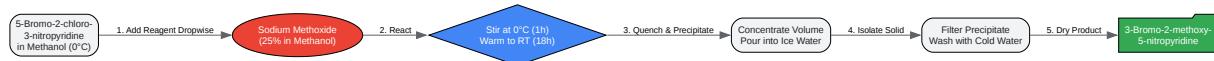
C-Br Bond Formation  
(Electrophilic Aromatic Substitution)

2-Methoxy-5-nitropyridine

C-O Bond Formation  
(Nucleophilic Aromatic Substitution)

## Pathway B: Nucleophilic Substitution (SNAr)

5-Bromo-2-chloro-3-nitropyridine

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